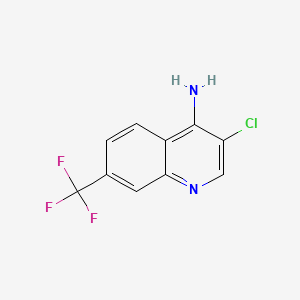

3-Chloro-7-(trifluoromethyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

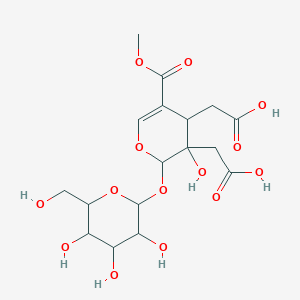

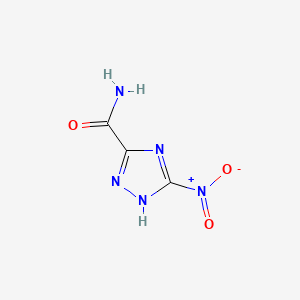

3-Chloro-7-(trifluoromethyl)quinolin-4-amine (CTQA) is a synthetic organic compound that belongs to the quinoline family. It has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.617 .

Synthesis Analysis

The synthesis of CTQA and its derivatives often involves condensation reactions . For instance, a series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have been prepared .Molecular Structure Analysis

The molecular structure of CTQA includes a quinoline core with a trifluoromethyl group at the 7-position and an amine group at the 4-position . The presence of the trifluoromethyl group can significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The trifluoromethyl group in CTQA can participate in various chemical reactions. For instance, oxidative trifluoromethylation reactions have been reported, involving various nucleophiles with CF3SiMe3 in the presence of oxidants .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 3-Chloro-7-(trifluoromethyl)quinolin-4-amine is known to enhance pharmacological activity. This compound can be utilized in the development of new drugs, leveraging its potential to interact with various biological targets due to the presence of the trifluoromethyl group, which is a common pharmacophore in many FDA-approved drugs .

Antimicrobial Agents

Fluorinated quinolines, which include the 3-Chloro-7-(trifluoromethyl)quinolin-4-amine structure, have shown remarkable antibacterial activity. They can be synthesized and tested as potential antimicrobial agents, especially in the fight against drug-resistant bacteria .

Antineoplastic Agents

The quinoline ring system is a well-known structure in antineoplastic drugs. The unique properties of fluorinated quinolines, such as 3-Chloro-7-(trifluoromethyl)quinolin-4-amine, could be harnessed to develop novel cancer therapies, targeting specific enzymes or pathways involved in cancer cell proliferation .

Agrochemical Research

In agriculture, fluorinated quinolines can serve as potent pesticides or herbicides. The trifluoromethyl group in 3-Chloro-7-(trifluoromethyl)quinolin-4-amine could be explored for its efficacy in protecting crops from pests and diseases, contributing to increased agricultural productivity .

Material Science

The compound’s potential for creating materials with unique properties, such as liquid crystals, could be investigated. Its structural features might contribute to the development of advanced materials for electronic displays or other applications where liquid crystals are used .

Enzyme Inhibition Studies

As an enzyme inhibitor, 3-Chloro-7-(trifluoromethyl)quinolin-4-amine could be valuable in biochemical research to study enzyme mechanisms or to develop inhibitors for enzymes that are therapeutic targets for various diseases .

Neurological Disorders Research

The compound’s influence on neurotransmitter systems could be examined for potential applications in treating neurological disorders. Its structural similarity to known compounds that affect serotonin reuptake, for example, suggests possible research avenues in this area .

Catalysis

In the field of catalysis, the unique electronic properties imparted by the trifluoromethyl group could make 3-Chloro-7-(trifluoromethyl)quinolin-4-amine a candidate for developing new catalytic processes, potentially leading to more efficient chemical reactions .

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-chloro-7-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-7-4-16-8-3-5(10(12,13)14)1-2-6(8)9(7)15/h1-4H,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEWSFLTVGBMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672762 |

Source

|

| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

CAS RN |

1203579-71-8 |

Source

|

| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)

![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)

![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)

![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)

![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)